Cas no 893367-97-0 (8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
893367-97-0 structure
Product name:8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:893367-97-0
MF:C18H19N5O2
MW:337.375763177872
CID:6022141
PubChem ID:4970668

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-(3,5-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-
    • Z235558540
    • F1869-0049
    • 893367-97-0
    • AKOS001367773
    • SCHEMBL13977084
    • UPCMLD0ENAT5795447:001
    • Inchi: 1S/C18H19N5O2/c1-10-6-11(2)8-13(7-10)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
    • InChI Key: HTVADKAWNAHRJK-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC(C)=CC(C)=C3)C1=NC1=C2C(=O)N(C)C(=O)N1C

Computed Properties

  • Exact Mass: 337.15387487g/mol
  • Monoisotopic Mass: 337.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 472.2±55.0 °C(Predicted)
  • pka: 3.67±0.20(Predicted)

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1869-0049-3mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1869-0049-1mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1869-0049-4mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1869-0049-30mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1869-0049-20mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1869-0049-5μmol
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1869-0049-10mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1869-0049-50mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1869-0049-75mg
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1869-0049-10μmol
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
893367-97-0 90%+
10μl
$69.0 2023-05-17

Additional information on 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Recent Advances in the Study of 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 893367-97-0)

The compound 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 893367-97-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This purine derivative, characterized by its unique imidazo[1,2-g]purine core, has shown promising potential in various therapeutic applications, particularly in the modulation of adenosine receptors and related signaling pathways. Recent studies have focused on elucidating its pharmacological properties, synthetic routes, and potential clinical applications.

One of the key areas of investigation has been the compound's interaction with adenosine receptors, specifically the A2A and A2B subtypes. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 893367-97-0 exhibits high selectivity and affinity for the A2A receptor, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. The study utilized molecular docking simulations and in vitro binding assays to confirm the compound's binding mode and efficacy, highlighting its ability to modulate receptor activity with minimal off-target effects.

In addition to its receptor-binding properties, recent synthetic chemistry efforts have focused on optimizing the production of 893367-97-0. A study in Organic & Biomolecular Chemistry (2024) reported a novel, high-yield synthetic route that improves scalability and reduces production costs. The method involves a multi-step reaction sequence starting from commercially available precursors, with key steps including regioselective methylation and cyclization under mild conditions. This advancement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Pharmacokinetic and toxicological evaluations of 893367-97-0 have also been a focus of recent research. A preclinical study published in European Journal of Pharmacology (2023) investigated the compound's bioavailability, metabolic stability, and safety profile in animal models. The results indicated favorable pharmacokinetic properties, including good oral absorption and a half-life suitable for once-daily dosing. Moreover, no significant toxicity was observed at therapeutic doses, supporting its potential for further development.

Looking ahead, the therapeutic potential of 893367-97-0 extends beyond neurodegenerative diseases. Preliminary data from a 2024 study in Cancer Research suggest that the compound may also exhibit antitumor activity by inhibiting adenosine-mediated immunosuppression in the tumor microenvironment. These findings open new avenues for research in oncology, particularly in combination therapies with immune checkpoint inhibitors.

In conclusion, 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 893367-97-0) represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Continued research into its mechanisms of action, synthetic optimization, and clinical applications will be critical to fully realizing its therapeutic value. The compound's unique properties and recent advancements underscore its significance as a focus of ongoing and future studies in the chemical biology and pharmaceutical fields.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd